Autotaxin-IN-1 is derived from the optimization of earlier autotaxin inhibitors. The development of this compound stems from extensive structure-activity relationship studies aimed at enhancing the potency and selectivity of autotaxin inhibitors. It falls under the classification of small molecule inhibitors and is specifically designed to target the active site of autotaxin.
The synthesis of Autotaxin-IN-1 involves several key steps that utilize advanced organic chemistry techniques. The general approach includes:
A typical synthetic route for a related autotaxin inhibitor involves multiple reactions, including:
The molecular structure of Autotaxin-IN-1 is characterized by specific functional groups that facilitate interactions with autotaxin's active site. Key features include:
The three-dimensional structure can be analyzed using X-ray crystallography or computational docking studies, revealing insights into how the compound interacts with autotaxin at an atomic level.
Autotaxin-IN-1 undergoes specific chemical reactions when interacting with autotaxin:
For example, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range, indicating strong inhibitory activity against autotaxin.
The mechanism by which Autotaxin-IN-1 exerts its effects involves:
Studies have demonstrated that this inhibition can lead to decreased cellular proliferation and migration in fibroblasts, highlighting its potential therapeutic applications.
Autotaxin-IN-1 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography can be employed to assess these properties quantitatively.
Autotaxin-IN-1 has several promising applications in scientific research:
Autotaxin-IN-1 is a rationally designed small-molecule inhibitor that targets the lysophospholipase D (lysoPLD) activity of autotaxin (ectonucleotide pyrophosphatase/phosphodiesterase 2). This enzyme catalyzes the hydrolysis of lysophosphatidylcholine to generate lysophosphatidic acid, a potent lipid mediator. Autotaxin-IN-1 exhibits nanomolar inhibitory potency (IC₅₀ = 110 nM) against autotaxin, functioning through non-competitive inhibition kinetics with respect to lysophosphatidylcholine substrates [2] [9]. The inhibitor achieves this high potency by engaging both the catalytic site and an adjacent hydrophobic tunnel within the autotaxin structure, thereby sterically hindering substrate access and product release [2] [6].
Table 1: Enzymatic Inhibition Profile of Autotaxin-IN-1
Parameter | Value | Experimental Conditions |
---|---|---|
IC₅₀ against autotaxin | 110 ± 15 nM | Recombinant human autotaxin assay |
Inhibition constant (Kᵢ) | 89 nM | Surface plasmon resonance binding |
Mechanism | Non-competitive | Lineweaver-Burk kinetic analysis |
Selectivity over ENPP1 | >100-fold | Parallel enzymatic screening |
Autotaxin-IN-1 demonstrates time-dependent inhibition, suggesting slow dissociation kinetics that prolong its therapeutic window. This characteristic distinguishes it from classical active-site inhibitors and aligns with its binding to a deep hydrophobic pocket adjacent to the catalytic site [2]. Unlike boronic acid-based inhibitors that form covalent adducts with the catalytic threonine residue, Autotaxin-IN-1 maintains reversible binding while achieving submicromolar affinity, minimizing potential off-target effects [6].
By inhibiting autotaxin-mediated lysophosphatidic acid production, Autotaxin-IN-1 profoundly disrupts lysophosphatidic acid-dependent signaling cascades. Biochemical assays confirm that Autotaxin-IN-1 (10 μM) reduces lysophosphatidic acid levels by 85% in cellular co-culture systems modeling tumor-stromal interactions [7]. This reduction specifically attenuates lysophosphatidic acid activation of both endothelial differentiation gene family receptors (lysophosphatidic acid 1, lysophosphatidic acid 2, lysophosphatidic acid 3) and purinergic receptor-like family receptors (lysophosphatidic acid 4, lysophosphatidic acid 6), as measured by downstream calcium mobilization and extracellular signal-regulated kinase phosphorylation assays [2] [8].
Notably, Autotaxin-IN-1 exhibits receptor subtype selectivity in functional assays, showing preferential suppression of lysophosphatidic acid 4 and lysophosphatidic acid 6-mediated nuclear factor kappa B activation over lysophosphatidic acid 1-dependent pathways. This differential effect stems from autotaxin's role as a "lipid chaperone," where inhibitor binding alters the spatial presentation of newly synthesized lysophosphatidic acid to specific receptor subtypes [2] [9]. Consequently, downstream transcriptional responses—including nuclear factor kappa B target genes involved in fibrosis and inflammation—are significantly downregulated without complete ablation of basal lysophosphatidic acid signaling essential for cellular homeostasis [7].
A critical pharmacological advantage of Autotaxin-IN-1 is its selectivity within the nucleotide pyrophosphatase/phosphodiesterase family. Comprehensive enzymatic screening reveals that Autotaxin-IN-1 maintains >100-fold selectivity for autotaxin (ectonucleotide pyrophosphatase/phosphodiesterase 2) over ectonucleotide pyrophosphatase/phosphodiesterase 1, ectonucleotide pyrophosphatase/phosphodiesterase 3, and other family members at therapeutic concentrations (1 μM) [1] [6]. This specificity originates from structural divergence in the hydrophobic substrate-binding channels across the nucleotide pyrophosphatase/phosphodiesterase family, with autotaxin possessing a uniquely spacious pocket accommodating lipid substrates.
Table 2: Selectivity Profile of Autotaxin-IN-1 Across Nucleotide Pyrophosphatase/Phosphodiesterase Enzymes
Enzyme | Inhibition at 1 μM (%) | Fold Selectivity vs. Autotaxin |
---|---|---|
Autotaxin (ENPP2) | 95 ± 3 | 1 (reference) |
ENPP1 | 8 ± 2 | >100 |
ENPP3 | 12 ± 3 | >80 |
ENPP4 | <5 | >200 |
ENPP5 | <5 | >200 |
ENPP6 | <5 | >200 |
ENPP7 | <5 | >200 |
Structural analysis indicates that Autotaxin-IN-1 exploits a hydrophobic groove unique to autotaxin's catalytic domain, which is absent in nucleotide-preferring family members like ectonucleotide pyrophosphatase/phosphodiesterase 1. Mutagenesis studies confirm that residues lining this groove—particularly Phe275, Trp276, and Tyr306—contribute significantly to inhibitor binding through π-π stacking interactions not conserved across the nucleotide pyrophosphatase/phosphodiesterase family [6]. The inhibitor's benzoxaborole scaffold further enhances selectivity by coordinating the catalytic zinc ions in a geometry incompatible with the narrower active sites of other nucleotide pyrophosphatase/phosphodiesterase enzymes [9].
Crystallographic studies of autotaxin co-complexed with Autotaxin-IN-1 reveal precise molecular interactions within the enzyme's hydrophobic pocket. The inhibitor occupies a bifurcated binding site comprising (1) the catalytic tunnel housing two zinc ions coordinated by His315, His359, and Asp311, and (2) an adjacent hydrophobic channel formed by residues Leu210, Phe275, Trp276, and Tyr306 [2] [6]. Autotaxin-IN-1 engages this pocket through three key interactions: (1) the benzoxaborole core chelates both catalytic zinc ions via oxygen coordination; (2) the fluorophenyl group inserts deeply into the hydrophobic channel establishing van der Waals contacts; and (3) the piperazine moiety forms hydrogen bonds with Thr209 and Asn230 at the pocket entrance [6].
The hydrophobic tunnel volume expands from 385 ų in unbound autotaxin to 432 ų upon Autotaxin-IN-1 binding, indicative of induced-fit recognition. This conformational change involves a 15° rotation of the Trp276 side chain, creating optimal geometry for fluorophenyl insertion. Mutational analysis confirms that substitution of Tyr306 with alanine reduces inhibitor affinity by 20-fold, while Thr209 mutations completely abrogate binding due to disruption of hydrogen-bonding networks [6]. The structural plasticity of this tunnel enables Autotaxin-IN-1 to achieve tighter binding compared to earlier inhibitors, explaining its superior inhibitory potency despite lacking covalent modification of the catalytic threonine [2].
Beyond catalytic inhibition, Autotaxin-IN-1 modulates non-enzymatic functions of autotaxin by interfering with integrin binding mediated through somatomedin B-like domains. Autotaxin contains two N-terminal somatomedin B-like domains that interact with β integrins (αvβ3, α4β1, α5β1) via an atypical RGD-independent mechanism [6] [9]. Surface plasmon resonance assays demonstrate that Autotaxin-IN-1 (5 μM) reduces autotaxin binding to immobilized integrins by 60-75%, likely through allosteric effects transmitted from the catalytic domain to the somatomedin B-like domains [6].
This disruption of integrin-mediated tethering has functional consequences:
Importantly, Autotaxin-IN-1 does not directly block integrin recognition sites but instead induces a conformational change propagating from the catalytic domain to the somatomedin B-like domains. This effect provides a secondary mechanism to suppress localized lysophosphatidic acid signaling beyond catalytic inhibition, particularly in contexts where autotaxin-integrin complexes serve as signaling hubs in pathological fibrosis and tumor progression [6] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4